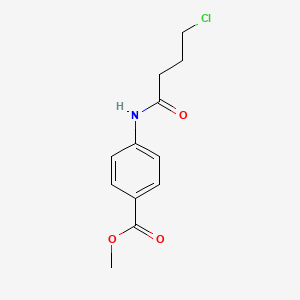

Methyl 4-(4-chlorobutanoylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

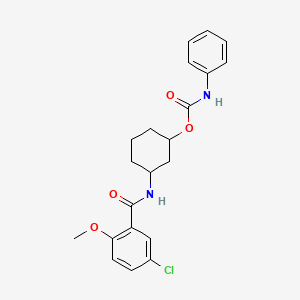

“Methyl 4-(4-chlorobutanoylamino)benzoate” is a chemical compound with the CAS Number: 353765-74-9 . It has a molecular weight of 255.7 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-[(4-chlorobutanoyl)amino]benzoate . The InChI Code is 1S/C12H14ClNO3/c1-17-12(16)9-4-6-10(7-5-9)14-11(15)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15) .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Synthesis and Biological Activity

- The compound has been involved in studies focusing on the synthesis and anticonvulsant activity of enaminones. Research indicates that similar compounds have been evaluated using various models to understand their potential as anticonvulsant agents. Further structure-activity correlations have been explored to minimize toxicity and enhance efficacy (Scott et al., 1993).

Crystallography and Structural Analysis

- Investigations into the crystal structure of related compounds, such as methyl 4-(cyclohexylaminocarbonyl)benzoate, have contributed to the understanding of molecular interactions and the formation of molecular chains through hydrogen bonding, which is crucial for designing materials with specific properties (Jones & Kuś, 2004).

Herbicidal Application

- The synthesis and labeling of herbicidal compounds, such as ZJ0273, a broad-spectrum herbicidal ingredient, have been carried out to understand their metabolism, mode of action, and environmental behavior. This includes studies on compounds structurally similar to Methyl 4-(4-chlorobutanoylamino)benzoate, which are used for weed control in agricultural settings (Yang, Ye, & Lu, 2008).

Pharmaceutical Research

- Research has also delved into the pharmaceutical applications, such as the use of benzoate (a related compound) as an add-on treatment for schizophrenia. This indicates a broader interest in the therapeutic potential of benzoate derivatives for enhancing neurotransmission and improving symptoms of psychiatric disorders (Lane et al., 2013).

Environmental and Analytical Chemistry

- Methyl benzoate and related compounds have been studied for their larvicidal activity against mosquitoes, suggesting potential applications in environmentally friendly pest control strategies (Mostafiz et al., 2022).

- Studies on the anaerobic degradation of benzoate to methane by microbial consortia highlight the environmental significance of these compounds in biodegradation processes and methane production, which could have implications for waste treatment and bioenergy (Ferry & Wolfe, 1976).

Mechanism of Action

Mode of Action

As an ester, it may undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols . This reaction could potentially be relevant in biological contexts, such as in the stomach’s acidic environment or in metabolic pathways involving esterases.

Biochemical Pathways

For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, or undergo trans-esterification reactions to form different esters .

Pharmacokinetics

Its metabolism might involve esterase enzymes, which could hydrolyze the ester bond to produce alcohol and carboxylic acid metabolites .

Result of Action

. These reactions could potentially alter cellular processes, depending on the specific context and the presence of other compounds.

Action Environment

The action, efficacy, and stability of Methyl 4-(4-chlorobutanoylamino)benzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and reactivity, as esters can undergo hydrolysis under acidic or basic conditions . Additionally, the presence of specific enzymes, such as esterases, could influence its metabolism and therefore its biological activity.

Properties

IUPAC Name |

methyl 4-(4-chlorobutanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-17-12(16)9-4-6-10(7-5-9)14-11(15)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXJEULBQHODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2896901.png)